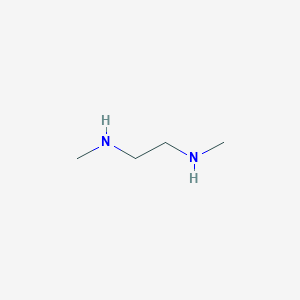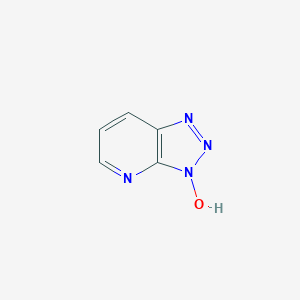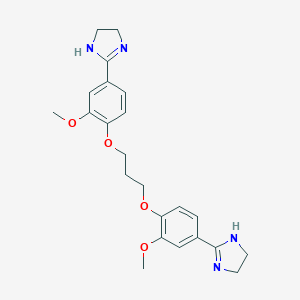
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, also known as BIMPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BIMPP is a bisphosphonate derivative that has been shown to have a high affinity for bone tissue, making it a promising candidate for use in bone imaging and targeted drug delivery.
Mechanism Of Action
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane works by binding to hydroxyapatite, the mineral component of bone tissue. This binding is thought to be mediated by the bisphosphonate group in 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, which has a high affinity for hydroxyapatite. Once bound to bone tissue, 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane can be used for imaging or targeted drug delivery.
Biochemical And Physiological Effects
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been shown to have minimal toxicity in animal studies, and does not appear to have any significant effects on biochemical or physiological processes. However, further studies are needed to fully understand the safety and potential side effects of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
Advantages And Limitations For Lab Experiments
The high affinity of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane for bone tissue makes it an ideal candidate for use in bone imaging and targeted drug delivery. However, the synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane can be complex and time-consuming, which may limit its use in some lab experiments. Additionally, further studies are needed to fully understand the safety and potential side effects of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
Future Directions
There are several future directions for research on 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane. One potential application is in the development of new imaging techniques for bone tissue. 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane could also be used in the development of new targeted drug delivery systems for bone diseases such as osteoporosis. Additionally, further studies are needed to fully understand the safety and potential side effects of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, and to optimize its synthesis and use in lab experiments.
Synthesis Methods
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane can be synthesized using a multi-step process, starting with the reaction of 2-methoxyphenol with formaldehyde to form 2-methoxy-4-methylphenol. This intermediate is then reacted with 2-bromoethanol to form 2-(2-hydroxyethoxy)-4-methylphenol, which is subsequently reacted with imidazole to form the key intermediate, 4-(imidazolin-2-yl)-2-(2-hydroxyethoxy)phenol. Finally, this intermediate is reacted with bis(2-chloroethyl)amine hydrochloride to form 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
Scientific Research Applications
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been extensively studied for its potential use in bone imaging and targeted drug delivery. Its high affinity for bone tissue makes it an ideal candidate for use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has also been studied for its potential use in targeted drug delivery to bone tissue, as it can be conjugated to other compounds and specifically targeted to bone tissue.
properties
CAS RN |
109444-03-3 |
|---|---|
Product Name |
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane |
Molecular Formula |
C23H28N4O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C23H28N4O4/c1-28-20-14-16(22-24-8-9-25-22)4-6-18(20)30-12-3-13-31-19-7-5-17(15-21(19)29-2)23-26-10-11-27-23/h4-7,14-15H,3,8-13H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
LFHGPTOVDLGVSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
Other CAS RN |
119014-74-3 |
synonyms |
1,3-di(4-imidazolino-2-methoxyphenoxy)propane lactate 1,3-di-(4-imidazolino-2-methoxyphenoxy)propane 1,3-DIMPP DMP lactate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



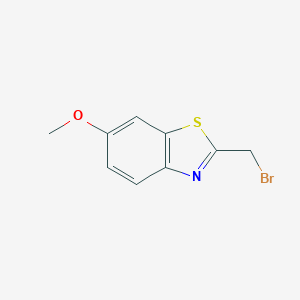
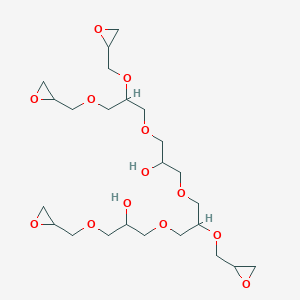
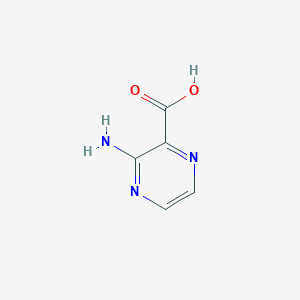
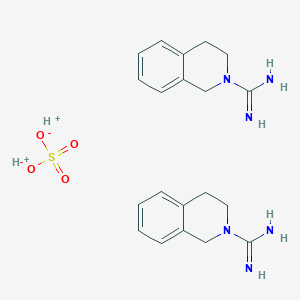
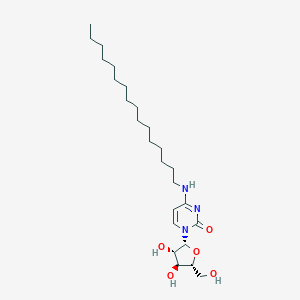
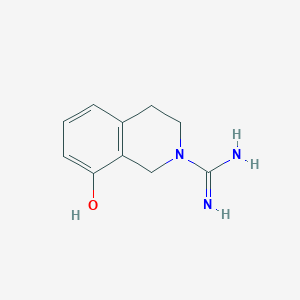
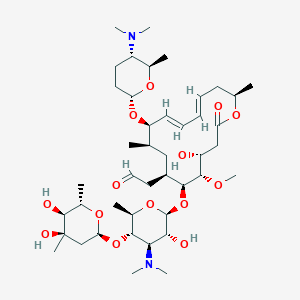
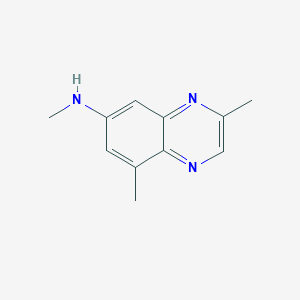
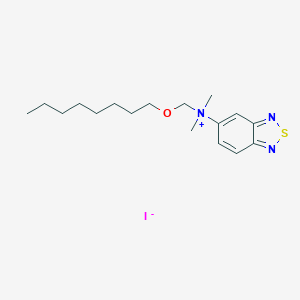
![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)
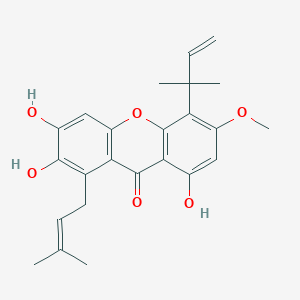
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)
